1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-16-22(28)27-14-4-5-17-6-11-20(15-21(17)27)26-23(29)24(12-2-3-13-24)18-7-9-19(25)10-8-18/h6-11,15H,2-5,12-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNWFPWYHVRLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the 4-chlorophenyl group through electrophilic aromatic substitution. The tetrahydroquinoline moiety is then synthesized via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone. Finally, the methoxyacetyl group is introduced through an acylation reaction using methoxyacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl)Cyclopentanecarboxamide
- Structural Differences: The amide nitrogen is linked to a triazolothiazine ring instead of a tetrahydroquinolinyl group.
- Functional Implications: The triazolothiazine moiety may enhance π-π stacking interactions in biological targets compared to the tetrahydroquinolinyl group.
- Molecular Weight : 362.9 g/mol (vs. ~420–450 g/mol estimated for the target compound).
1-(4-Chlorophenyl)-1-Cyclobutanecarboxylic Acid and Cyclohexanecarbonitrile
Tetrahydroquinolin Derivatives with Pyrrolidinone and Nitrophenyl Groups
- Structural Differences: A nitrophenyl group replaces the chlorophenyl group, and a pyrrolidinone fragment is present instead of methoxyacetyl.
- The pyrrolidinone’s carbonyl group may engage in hydrogen bonding, similar to the methoxyacetyl group in the target compound .
- Crystallographic Data : Nitro-phenyl torsion angles (3.5–31.1°) suggest conformational flexibility, which could influence binding modes .
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
- Structural Differences: Cyclopropane core (highly strained) with a 4-methoxyphenoxy substituent.
- Functional Implications: Cyclopropane’s strain may increase susceptibility to metabolic degradation. The 4-methoxyphenoxy group could enhance solubility compared to the chlorophenyl group in the target compound .
- Synthesis : Yielded 78% via column chromatography, indicating comparable synthetic accessibility to the target compound .
Fluoroquinolone-Based Analogs
- Structural Differences: A fluoroquinolone core replaces the cyclopentanecarboxamide, with additional substituents like sulfonamido and benzyl groups.
- Functional Implications: The fluoroquinolone scaffold is associated with antimicrobial activity, suggesting divergent therapeutic applications compared to the target compound. The benzyl group may improve membrane permeability .
Biological Activity
The compound 1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide is a novel synthetic molecule with potential pharmacological applications. Its structure includes a chlorophenyl group, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide backbone. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₉H₂₀ClN₃O₃
- Molecular Weight : 373.8 g/mol
- CAS Number : 1203026-29-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound may exhibit analogous effects due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. In related research:
- Compounds with similar functionalities showed strong AChE inhibition with IC₅₀ values ranging from 0.63 µM to 6.28 µM .
- Urease inhibitors derived from related structures demonstrated promising pharmacological profiles, suggesting that this compound could also possess similar inhibitory effects.
Case Studies
- Antibacterial Screening : A study involving synthesized compounds based on the tetrahydroquinoline framework indicated that certain derivatives possess strong antibacterial properties. The most active compounds had IC₅₀ values significantly lower than the reference standard (thiourea) .
- Enzyme Interaction Studies : Docking studies revealed that compounds with similar structures bind effectively to target enzymes like AChE and urease, indicating a high potential for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, enhancing neurotransmission and potentially improving cognitive functions.
- Antimicrobial Action : The presence of the chlorophenyl group may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria.
Comparative Analysis
| Activity Type | Compound Structure | IC₅₀ Values (µM) | Reference Standard |
|---|---|---|---|
| Antibacterial | Similar Tetrahydroquinoline Derivatives | 2.14 - 6.28 | Thiourea (21.25) |
| AChE Inhibition | Various Piperidine Derivatives | 0.63 - 6.28 | Eserine |
| Urease Inhibition | Similar Urease Inhibitors | Not specified | Not specified |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this compound involves multi-step reactions, including cyclopentanecarboxamide formation and functionalization of the tetrahydroquinoline core. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to couple the cyclopentanecarboxylic acid derivative to the tetrahydroquinoline amine group.
- Methoxyacetylation : Protection of the tetrahydroquinoline nitrogen using 2-methoxyacetyl chloride under anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity. Reference: Reaction conditions and reagent selection can be extrapolated from analogous tetrahydroquinoline derivatives .
Q. How is structural characterization performed for this compound?
Structural confirmation requires:
- X-ray crystallography : For absolute configuration determination (e.g., resolving chlorophenyl and methoxyacetyl group orientations). Crystallization in solvents like dichloromethane/hexane mixtures is recommended .
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to assign protons and carbons, particularly distinguishing between the cyclopentane and tetrahydroquinoline moieties.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] or [M+Na] peaks) .
Q. What are the stability and storage requirements for this compound?
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the methoxyacetyl group.
- Decomposition risks : Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may cleave the amide bond or oxidize the tetrahydroquinoline ring .
Q. Which analytical methods are suitable for purity assessment?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm.
- Melting point analysis : Compare observed melting points (e.g., 160–164°C for similar cyclopentanecarboxamides) with literature values .
Q. What preliminary biological screening assays are recommended?
- In vitro kinase inhibition : Test against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How does the methoxyacetyl group influence reactivity in substitution reactions?
The methoxyacetyl moiety acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the tetrahydroquinoline ring. For example:
- Nitration : Concentrated HNO/HSO at 0–5°C yields nitro derivatives at the C5 position of tetrahydroquinoline.
- Halogenation : NBS (N-bromosuccinimide) in DMF introduces bromine at the C3 position .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4R3Q for Aurora B kinase). The cyclopentane group shows hydrophobic interactions with kinase pockets.
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps for hydrogen-bonding sites .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric catalysis : Employ palladium-catalyzed reactions with BINAP ligands to induce chirality in the tetrahydroquinoline core .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Low yields in amide coupling : Replace EDC with PyBOP to reduce racemization.
- Byproduct formation during methoxyacetylation : Use scavenger resins (e.g., polymer-bound dimethylamine) to trap excess reagents .
Q. How does this compound compare to analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl)?
- Electron-withdrawing effects : The 4-chlorophenyl group enhances metabolic stability compared to 4-fluorophenyl analogs, as shown in microsomal stability assays.
- Crystallographic differences : X-ray data reveals tighter packing in the 4-chlorophenyl derivative due to Cl’s larger van der Waals radius .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
